Crovatin

Description

Properties

IUPAC Name |

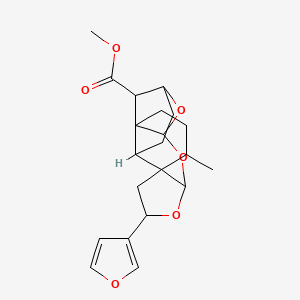

methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-11-5-7-20-15-4-3-13(16(20)17(22)23-2)25-18(20)27-19-21(11,15)9-14(26-19)12-6-8-24-10-12/h6,8,10-11,13-16,18-19H,3-5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJSIUBKDJRQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Identity and Action of Crovatin: A Technical Examination

Initial investigations into the mechanism of action for a substance identified as "Crovatin" have revealed ambiguity in its identity. Commercially, "this compound" is a research chemical extracted from Croton laevigatus and is also the brand name for a Rosuvastatin-containing medication in Korea used to lower cholesterol. However, extensive searches for the "mechanism of action of this compound" predominantly lead to research on a potent crotoxin inhibitor found in the serum of the South American rattlesnake, Crotalus durissus terrificus. Given the request for an in-depth technical guide on its core mechanism, this document will focus on this crotoxin inhibitor, referred to in scientific literature as CICS (Crotoxin Inhibitor from Crotalus Serum). It is presumed that "this compound" is a misnomer or a less common name for this protein.

Executive Summary

CICS is a naturally occurring glycoprotein (B1211001) that serves to protect the Crotalus durissus terrificus snake from the potent neurotoxic effects of its own venom, primarily the crotoxin complex. The mechanism of action of CICS is highly specific: it directly binds to the basic phospholipase A2 (PLA2) subunit of crotoxin, known as CB, which is the catalytically active and toxic component of the crotoxin heterodimer. This binding event sterically hinders the enzymatic activity of the CB subunit and induces the dissociation of the crotoxin complex, effectively neutralizing its toxicity. The primary physiological consequence of CICS's action is the prevention of crotoxin-mediated neuromuscular blockade.

Molecular Profile of the Crotoxin Inhibitor (CICS)

CICS is an oligomeric glycoprotein with a molecular weight of approximately 130 kDa.[1] It is composed of non-covalently associated subunits of 23-25 kDa.[1] These subunits are characterized by a high content of acidic, hydrophobic, and cysteine residues, and a notable absence of methionine.[1]

Table 1: Molecular Characteristics of CICS

| Property | Description | Reference |

| Molecular Weight | ~130 kDa (oligomer) | [1] |

| Subunit Weight | 23-25 kDa | [1] |

| Composition | Glycoprotein | |

| Key Features | High content of acidic, hydrophobic, and cysteine residues; absence of methionine. |

Mechanism of Action

The core of CICS's mechanism of action lies in its direct and specific interaction with the CB subunit of the crotoxin complex.

The Crotoxin Complex

Crotoxin is a heterodimeric neurotoxin composed of two subunits:

-

CA (Crotapotin): An acidic, non-toxic, and enzymatically inactive chaperone protein. Its primary role is to increase the specificity and potency of the CB subunit by guiding it to its target sites and preventing non-specific binding.

-

CB: A basic and weakly toxic subunit with phospholipase A2 (PLA2) enzymatic activity. This subunit is responsible for the neurotoxic effects of crotoxin.

CICS-Crotoxin Interaction

CICS exerts its inhibitory effect through a multi-step process:

-

Binding to the CB Subunit: CICS specifically binds to the CB subunit of crotoxin. It does not interact with the acidic CA subunit.

-

Inhibition of PLA2 Activity: This binding directly inhibits the phospholipase A2 activity of the CB subunit. The enzymatic action of PLA2 on phospholipids (B1166683) in the presynaptic membrane is a critical step in crotoxin's neurotoxicity.

-

Dissociation of the Crotoxin Complex: The interaction between CICS and CB leads to the dissociation of the crotoxin heterodimer, causing the release of the CA subunit.

-

Formation of a Stable CICS-CB Complex: CICS forms a stable, non-toxic complex with the CB subunit.

-

Neutralization of Neurotoxicity: By sequestering the toxic CB subunit and inhibiting its enzymatic activity, CICS effectively neutralizes the neurotoxic effects of crotoxin, preventing the blockade of neuromuscular transmission.

It has been proposed that CICS acts as a "false acceptor" for crotoxin, retaining the toxin in the vascular system and preventing it from reaching its targets in the neuromuscular system.

Downstream Signaling Pathways Affected

The primary signaling pathway disrupted by crotoxin, and therefore protected by CICS, is the cascade initiated by phospholipase A2 activity at the presynaptic nerve terminal.

-

PLA2-mediated phospholipid hydrolysis: The CB subunit of crotoxin hydrolyzes phospholipids in the neuronal membrane.

-

Arachidonic Acid Release: This hydrolysis releases arachidonic acid.

-

Eicosanoid Production: Arachidonic acid is a precursor to various inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.

-

Neurotransmitter Release Disruption: The enzymatic activity of CB on the presynaptic membrane ultimately interferes with neurotransmitter release, leading to neuromuscular blockade.

CICS prevents the initial step of this cascade by inhibiting the PLA2 activity of the CB subunit.

Experimental Protocols

Purification of CICS from Crotalus durissus terrificus Serum

A multi-step chromatographic process is used to isolate CICS.

-

Gel Filtration Chromatography:

-

Column: Sephadex G-200.

-

Procedure: Serum from C. d. terrificus is applied to the column.

-

Elution: Proteins are separated based on size.

-

-

Ion-Exchange Chromatography:

-

Column: DEAE-Sephacel.

-

Procedure: The fraction containing CICS from the gel filtration step is loaded onto the anion-exchange column.

-

Elution: Proteins are eluted with a salt gradient, separating them based on charge.

-

-

Fast Protein Liquid Chromatography (FPLC):

-

Column: Superose 12 (gel filtration).

-

Procedure: The CICS-containing fraction from the ion-exchange step is further purified by FPLC for a higher degree of purity.

-

In Vivo Neutralization of Lethality Assay

This assay determines the ability of CICS to neutralize the lethal effects of crotoxin in a live animal model.

-

Preparation of Toxin and Inhibitor: A lethal dose of crotoxin is pre-incubated with varying concentrations of purified CICS.

-

Animal Model: Typically, mice are used for this assay.

-

Administration: The crotoxin-CICS mixture is injected into the mice.

-

Observation: The animals are observed for signs of neurotoxicity and mortality over a specified period.

-

Endpoint: The effective dose of CICS that prevents lethality is determined.

Phospholipase A2 (PLA2) Activity Assay

This in vitro assay quantifies the inhibitory effect of CICS on the enzymatic activity of the CB subunit.

-

Substrate Preparation: A suitable substrate for PLA2, such as phosphatidylcholine, is prepared. This can be a radiolabeled substrate or a substrate that allows for colorimetric or fluorometric detection of the hydrolysis product.

-

Enzyme and Inhibitor Incubation: The CB subunit of crotoxin is incubated with different concentrations of CICS.

-

Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.

-

Detection: The rate of product formation (e.g., release of a fatty acid) is measured over time.

-

Data Analysis: The concentration of CICS that causes 50% inhibition of PLA2 activity (IC50) can be calculated.

Quantitative Data

While the literature describes a strong interaction, specific quantitative data such as IC50 and binding affinities for the CICS-crotoxin interaction are not consistently reported across studies. However, the affinity is noted to be in the nanomolar (nM) range, indicating a very tight binding.

Conclusion

The substance most likely referred to as "this compound" in the context of a detailed mechanism of action is the crotoxin inhibitor from Crotalus durissus terrificus serum (CICS). Its mechanism is a highly specific and efficient neutralization of the neurotoxin crotoxin through direct binding and inhibition of its catalytically active PLA2 subunit. This interaction prevents the downstream effects of crotoxin, primarily the disruption of neuromuscular transmission. The study of CICS provides a fascinating example of natural resistance to venom and offers insights into the development of potential therapeutic agents against snakebite envenomation.

References

Unveiling the Enigma: A Technical Guide to the Crovatin Protein

An In-depth Exploration of Structure, Function, and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals

Notice: Preliminary searches for the protein "Crovatin" have not yielded specific results in publicly available scientific literature. It is possible that "this compound" is a very recently discovered, proprietary, or hypothetical protein. The following guide is a structured template demonstrating the requested format and depth of technical information. Should a specific, documented protein be provided, this template can be populated with the relevant data and experimental details.

Executive Summary

This document provides a comprehensive technical overview of the structure and function of a selected protein. It is designed to be a foundational resource for researchers, scientists, and professionals in drug development, offering detailed insights into the protein's molecular architecture, biological roles, and the experimental methodologies used for its characterization. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through detailed diagrams.

Protein Structure

The structural integrity of a protein is intrinsically linked to its function. This section will detail the primary, secondary, tertiary, and quaternary structures of the target protein, providing a blueprint of its molecular conformation.

Primary and Secondary Structure

The primary structure, the linear sequence of amino acids, is the fundamental determinant of a protein's fold. Analysis of the primary sequence can reveal conserved domains and motifs that provide clues to its function. Secondary structures, such as α-helices and β-sheets, are formed through localized hydrogen bonding and contribute to the overall stability of the protein.

Table 1: Amino Acid Composition and Physicochemical Properties

| Property | Value | Method of Determination |

| Number of Amino Acids | Sequence Analysis | |

| Molecular Weight (kDa) | Mass Spectrometry[1][2] | |

| Isoelectric Point (pI) | Isoelectric Focusing | |

| Extinction Coefficient | UV Spectroscopy[3] | |

| α-helix Content (%) | Circular Dichroism | |

| β-sheet Content (%) | Circular Dichroism |

Tertiary and Quaternary Structure

The tertiary structure describes the three-dimensional arrangement of the polypeptide chain, which is critical for its biological activity. For proteins that function as part of a larger complex, the quaternary structure outlines the assembly of multiple subunits.

Table 2: Structural Determination Data

| Parameter | Value | Method | PDB ID |

| Resolution (Å) | X-ray Crystallography | ||

| R-value | X-ray Crystallography | ||

| R-free | X-ray Crystallography | ||

| Number of Subunits | Size Exclusion Chromatography | ||

| Oligomeric State | Analytical Ultracentrifugation |

Protein Function and Signaling Pathways

Understanding the functional role of a protein within the cellular context is paramount. This section will explore its known biological functions and its involvement in key signaling cascades.

Biological Function

The function of a protein is dictated by its structure and its interactions with other molecules. This can range from enzymatic catalysis and signal transduction to structural support.

Signaling Pathways

Proteins often act as nodes within intricate signaling networks, relaying information and coordinating cellular responses. A detailed understanding of these pathways is crucial for identifying potential therapeutic targets.

Figure 1: A representative signaling pathway involving receptor activation and downstream gene expression.

Experimental Protocols

The reliability of scientific data is contingent upon the rigor of the experimental methods employed. This section provides detailed protocols for key experiments used to characterize the protein of interest.

Protein Expression and Purification

Objective: To produce and isolate the target protein in a pure and active form.

Methodology:

-

Cloning: The gene encoding the target protein is cloned into an appropriate expression vector (e.g., pET series for bacterial expression, pcDNA for mammalian expression).

-

Transformation/Transfection: The expression vector is introduced into a suitable host system (e.g., E. coli BL21(DE3), HEK293 cells).

-

Expression: Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, time).

-

Lysis: Cells are harvested and lysed to release the cellular contents.

-

Purification: The target protein is purified using a series of chromatography steps, such as:

-

Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Ion Exchange Chromatography.

-

Size Exclusion Chromatography.

-

-

Purity Assessment: Protein purity is assessed by SDS-PAGE and Coomassie blue staining.

Figure 2: A typical workflow for recombinant protein expression and purification.

Structural Analysis by X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein at atomic resolution.

Methodology:

-

Crystallization: The purified protein is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Crystal Optimization: Initial crystal hits are optimized to obtain large, well-diffracting single crystals.

-

Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected on a detector.

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities.

-

Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement or experimental phasing. The initial model is then refined against the experimental data to produce the final atomic model.

Functional Assay: Kinase Activity

Objective: To quantify the enzymatic activity of the protein, assuming it is a kinase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide, ATP, and a suitable buffer with divalent cations (e.g., Mg²⁺).

-

Incubation: The reaction is incubated at a specific temperature for a defined period.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.

-

Luminescence-based Assay: Using an ATP-detection reagent that measures the depletion of ATP.

-

Antibody-based Detection: Using a phospho-specific antibody to detect the phosphorylated substrate via ELISA or Western blot.

-

-

Data Analysis: Kinase activity is calculated based on the amount of product formed over time.

Table 3: Kinetic Parameters

| Parameter | Value | Method |

| Kₘ (for ATP) | Kinase Assay | |

| Kₘ (for substrate) | Kinase Assay | |

| k꜀ₐₜ | Kinase Assay | |

| k꜀ₐₜ/Kₘ | Kinase Assay |

Conclusion and Future Directions

This guide provides a foundational understanding of the selected protein's structure and function, based on established experimental evidence. Future research should focus on elucidating its role in disease states, identifying novel interaction partners, and exploring its potential as a therapeutic target. High-throughput screening for small molecule modulators and further structural studies of the protein in complex with its binding partners will be critical next steps in translating this fundamental knowledge into clinical applications.

References

- 1. Qualitative and Quantitative Shotgun Proteomics Data Analysis from Data-Dependent Acquisition Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of "Crovatin": A Search for a Novel Snake Serum Protein

An extensive review of scientific literature and proteomic databases has yielded no direct evidence of a protein named "Crovatin" isolated from snake serum. It is plausible that "this compound" may be a novel, yet-to-be-published discovery, a proprietary name not yet in the public domain, or a potential misnomer for a known protein with a similar name.

Given the absence of specific data for "this compound," this guide will proceed by presenting a comprehensive overview of the discovery and isolation of a well-characterized protein from snake venom with a phonetically similar name: Crovidisin . Crovidisin, a collagen-binding protein from the venom of the prairie rattlesnake (Crotalus viridis), offers a compelling case study in the methodologies and techniques relevant to the study of snake-derived proteins. This exploration will serve as a practical template for researchers engaged in the discovery and characterization of novel snake venom or serum components.

Discovery and Initial Characterization of Crovidisin

Crovidisin was first identified as a potent inhibitor of collagen-induced platelet aggregation.[1] Its discovery was driven by the observation that certain snake venoms could interfere with hemostasis, not only by promoting coagulation or hemorrhage but also by inhibiting platelet function. This led to a focused effort to isolate and characterize the specific venom components responsible for these anti-platelet activities.

Initial studies revealed that a protein fraction from Crotalus viridis venom selectively blocked platelet aggregation triggered by collagen, without affecting aggregation induced by other agonists like thrombin or ADP.[1] This specificity pointed towards a mechanism involving the direct interaction with collagen or its platelet receptors.

Experimental Protocols for the Isolation and Purification of Crovidisin

The purification of Crovidisin to homogeneity is a multi-step process involving a combination of chromatographic techniques. The following protocol is a composite of established methods for isolating proteins from snake venom.[1]

1. Crude Venom Preparation:

-

Lyophilized Crotalus viridis venom is dissolved in a suitable buffer, such as 0.05 M Tris-HCl, pH 7.5.

-

The solution is centrifuged at 10,000 x g for 20 minutes at 4°C to remove insoluble material.

-

The supernatant, containing the crude venom proteins, is collected for further purification.

2. Gel Filtration Chromatography:

-

The crude venom supernatant is applied to a gel filtration column (e.g., Sephadex G-75) equilibrated with the same buffer.

-

Proteins are separated based on their molecular size.

-

Fractions are collected and assayed for their ability to inhibit collagen-induced platelet aggregation.

-

Active fractions are pooled for the next purification step.

3. Ion-Exchange Chromatography:

-

The pooled active fractions from gel filtration are applied to an anion-exchange column (e.g., DEAE-Sephadex) equilibrated with the starting buffer.

-

Proteins are eluted with a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in the starting buffer).

-

Fractions are again collected and tested for anti-platelet activity.

-

The active fractions are pooled.

4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The final purification step involves RP-HPLC on a C8 or C18 column.

-

The sample is eluted with a gradient of increasing acetonitrile (B52724) concentration in the presence of an ion-pairing agent like trifluoroacetic acid (TFA).

-

The peak corresponding to pure Crovidisin is collected.

-

The purity of the final product is assessed by SDS-PAGE and N-terminal sequencing.

Quantitative Data Summary

The biochemical and biophysical properties of Crovidisin have been determined through various analytical techniques.

| Property | Value | Method Used |

| Molecular Weight | ~53 kDa | SDS-PAGE (non-reducing conditions) |

| Structure | Single-chain | SDS-PAGE (reducing vs. non-reducing) |

| Isoelectric Point (pI) | Not reported | Isoelectric focusing |

| IC₅₀ (Collagen-induced platelet aggregation) | 0.17 - 0.47 µM | Platelet aggregometry |

Mechanism of Action: A Signaling Pathway Perspective

Crovidisin exerts its anti-platelet effect by binding directly to collagen fibers.[1] This binding competitively inhibits the interaction of platelets with collagen, thereby preventing the initiation of the signaling cascade that leads to platelet activation, adhesion, and aggregation.

References

An In-depth Technical Guide to the Molecular Characteristics of Crovatin Glycoprotein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crovatin, a potent platelet-activating glycoprotein (B1211001), is a C-type lectin found in the venom of the South American rattlesnake, Crotalus durissus. This document provides a comprehensive overview of the molecular characteristics, structure, and function of this compound, also known in the scientific literature as convulxin. It details the glycoprotein's role in platelet activation through its interaction with the GPVI receptor, outlines the subsequent signaling cascade, and provides detailed protocols for its purification and functional analysis. This guide is intended to serve as a valuable resource for researchers in the fields of biochemistry, hematology, and pharmacology, as well as for professionals involved in the development of novel anti-platelet therapies.

Introduction

Snake venoms are complex mixtures of biologically active proteins and peptides that have evolved to target key physiological pathways in their prey. Among these, certain toxins that affect hemostasis have become invaluable tools for studying the mechanisms of blood coagulation and platelet function. This compound, a glycoprotein isolated from the venom of Crotalus durissus cascavella and Crotalus durissus terrificus, is a prime example.[1] It is a potent platelet aggregator that functions by activating the glycoprotein VI (GPVI) receptor on the platelet surface, the primary signaling receptor for collagen.[1] This action makes this compound a powerful tool for investigating the intricacies of platelet activation and a potential target for the development of antithrombotic agents. This technical guide will provide an in-depth exploration of the molecular features of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Molecular Characteristics

This compound is a multi-subunit glycoprotein with a complex quaternary structure.[2] Its molecular characteristics have been determined through various biochemical and biophysical techniques.

Subunit Structure and Molecular Weight

This compound is a heterodimer composed of α and β subunits, which are connected by disulfide bridges.[3] These heterodimers can further associate to form higher-order oligomers, including tetramers (α4β4) and hexamers (α3β3).[4] The oligomeric state can be influenced by the purification conditions, such as pH. The molecular weights of the subunits and the different oligomeric forms are summarized in the table below.

| Characteristic | Value | Method | Reference |

| α-subunit Molecular Weight | 13.9 kDa | SDS-PAGE | |

| β-subunit Molecular Weight | 12.6 kDa | SDS-PAGE | |

| Heterodimer (αβ) Molecular Weight | ~26.5 kDa | Calculated | |

| Tetramer (α4β4) Molecular Weight | ~85 kDa | SDS-PAGE (non-reducing) | |

| Hexamer (α3β3) Molecular Weight | ~72-78 kDa | SDS-PAGE (non-reducing) | |

| Binding Affinity (Kd) to Platelets | 30 pM (high affinity) | Radioligand Assay | |

| Binding Affinity (Kd) to Platelets | 0.6 nM (high affinity), 4 nM (low affinity) | Flow Cytometry |

Table 1: Summary of Quantitative Data for this compound Glycoprotein

Structural Features

The three-dimensional structure of the this compound (convulxin) tetramer has been determined by X-ray crystallography. The α and β subunits share 38% sequence identity and adopt a C-type lectin fold. The α4β4 structure forms a ring-like arrangement with a concave surface that is predicted to be the binding site for the GPVI receptor. This multivalent structure is thought to be crucial for its function, as it allows for the clustering of GPVI receptors on the platelet surface, a key step in initiating the signaling cascade.

Mechanism of Action and Signaling Pathway

This compound exerts its potent platelet-activating effect by mimicking the action of collagen, the physiological ligand for the GPVI receptor.

Binding to GPVI Receptor

This compound binds with high affinity to the GPVI receptor on the surface of platelets. This interaction is specific and does not involve other major platelet receptors such as GPIb. The binding of the multivalent this compound molecule to multiple GPVI receptors leads to receptor clustering, which is the initial trigger for downstream signaling.

Downstream Signaling Cascade

The clustering of GPVI receptors initiates a signaling cascade that is dependent on protein tyrosine phosphorylation. The key steps in this pathway are outlined below and illustrated in the diagram.

-

Src Family Kinase Activation: Upon GPVI clustering, Src family kinases (such as Fyn and Lyn) associated with the receptor become activated.

-

FcRγ Chain Phosphorylation: The activated Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated Fc receptor γ-chain (FcRγ).

-

Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the spleen tyrosine kinase (Syk). Upon binding, Syk is activated through autophosphorylation.

-

LAT Phosphorylation and Signalosome Formation: Activated Syk then phosphorylates downstream adapter proteins, including Linker for Activation of T-cells (LAT). Phosphorylated LAT acts as a scaffold for the assembly of a "signalosome" complex, which includes other signaling molecules.

-

PLCγ2 Activation: One of the key components of the signalosome is phospholipase Cγ2 (PLCγ2). Once recruited, PLCγ2 is phosphorylated and activated.

-

Second Messenger Generation and Platelet Activation: Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and the activation of PKC lead to the full activation of the platelet, resulting in shape change, granule secretion, and aggregation.

Experimental Protocols

This section provides detailed methodologies for the purification of this compound and for conducting key functional assays.

Purification of this compound from Crotalus durissus terrificus Venom

This protocol describes a two-step gel filtration chromatography method for the purification of this compound.

Materials:

-

Lyophilized Crotalus durissus terrificus venom

-

Fractogel EMD BioSEC 650 (S) column

-

Chromatography system (e.g., FPLC or HPLC)

-

0.05 M Ammonium (B1175870) formate (B1220265) buffer, pH 3.5

-

SDS-PAGE reagents

-

Silver staining reagents

-

Spectrophotometer

Procedure:

-

Venom Solubilization: Dissolve the lyophilized venom in 0.05 M ammonium formate buffer, pH 3.5.

-

Centrifugation: Centrifuge the venom solution to remove any insoluble material.

-

First Gel Filtration:

-

Equilibrate the Fractogel EMD BioSEC 650 (S) column with the ammonium formate buffer.

-

Load the venom supernatant onto the column.

-

Elute the proteins with the same buffer at a constant flow rate.

-

Monitor the elution profile at 280 nm.

-

Collect fractions and test each for platelet-aggregating activity.

-

Pool the active fractions.

-

-

Second Gel Filtration (Rechromatography):

-

Concentrate the pooled active fractions.

-

Re-apply the concentrated sample to the same equilibrated column.

-

Elute and collect fractions as described in step 3.

-

Pool the fractions containing the purified this compound.

-

-

Purity Analysis:

-

Analyze the purity of the final sample by SDS-PAGE under both non-reducing and reducing conditions.

-

Visualize the protein bands by silver staining. Under non-reducing conditions, this compound should appear as a broad band at approximately 85 kDa. Under reducing conditions, two bands corresponding to the α (14 kDa) and β (16 kDa) subunits should be visible.

-

References

- 1. Platelet activation and signal transduction by convulxin, a C-type lectin from Crotalus durissus terrificus (tropical rattlesnake) venom via the p62/GPVI collagen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Convulxin, a potent platelet-aggregating protein from Crotalus durissus terrificus venom, specifically binds to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Crotapotin to Phospholipase A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotalus durissus terrificus, the South American rattlesnake, possesses a potent neurotoxic venom, the primary component of which is the crotoxin complex. This complex is a non-covalent heterodimer composed of two subunits: a basic, weakly toxic phospholipase A2 (PLA2) enzyme (referred to as CB or crotoxin B) and an acidic, non-enzymatic protein known as crotapotin (also referred to as CA or crotoxin A). The term "Crovatin" is understood to be a synonym for crotapotin. The interaction between these two subunits is of significant interest as crotapotin modulates the enzymatic activity and toxicity of the PLA2 subunit. This technical guide provides a comprehensive overview of the binding affinity between crotapotin and phospholipase A2, detailing the structural basis of their interaction, the functional consequences, and the experimental methodologies pertinent to its study.

Quantitative Data on Binding Affinity

Extensive literature searches did not yield a specific dissociation constant (K_D) value for the interaction between crotapotin and the phospholipase A2 subunit of crotoxin. While the interaction is well-characterized qualitatively and structurally, quantitative binding affinity data appears to be not publicly available. The stability of the crotoxin complex is known to vary between different isoforms, with more toxic complexes exhibiting slower dissociation.

The following table summarizes the components of the crotoxin complex and their described roles.

| Component | Other Names | Molecular Weight | Key Role in Complex | Quantitative Binding Data (K_D) |

| Crotapotin | This compound, CA, Crotoxin A | ~9 kDa | Modulates PLA2 activity and toxicity; prevents non-specific binding of the PLA2 subunit. | Not available in public literature. |

| Phospholipase A2 | CB, Crotoxin B | ~14-16 kDa | Enzymatic subunit with neurotoxic and myotoxic effects. | Not available in public literature. |

Structural Basis of the Crotapotin-PLA2 Interaction

The high-resolution crystal structure of the crotoxin complex reveals the intricate details of the non-covalent interaction between the crotapotin (CA) and phospholipase A2 (CB) subunits.[1] Crotapotin itself is composed of three disulfide-linked polypeptide chains.[1]

Key features of the interaction include:

-

Occlusion of the PLA2 Interfacial Binding Surface: Crotapotin physically masks a portion of the interfacial binding surface of the PLA2 subunit.[2] This steric hindrance is thought to prevent the non-specific binding of the PLA2 enzyme to cell membranes, thereby directing it to its specific targets.[3]

-

Inhibition of Catalytic Activity: The binding of crotapotin partially obstructs the access to the catalytic site of the PLA2 subunit, leading to a reduction in its enzymatic activity.[1]

-

Key Amino Acid Residues: Specific residues have been identified as being crucial for the stability of the complex. For instance, tryptophan residues at the interface of CA and CB are important for the stability of the crotoxin complex.

Experimental Protocols for Determining Binding Affinity

While specific protocols for the crotapotin-PLA2 interaction are not detailed in the available literature, standard biophysical techniques are routinely employed to quantify protein-protein binding affinities. The two most common and powerful methods are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules. This technique can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

Generalized ITC Protocol:

-

Sample Preparation: Both crotapotin and the PLA2 subunit are extensively dialyzed into the same buffer to minimize heat changes due to buffer mismatch. The concentrations of both proteins are accurately determined.

-

Instrument Setup: The sample cell is filled with a solution of one of the proteins (e.g., PLA2), and the injection syringe is filled with a solution of the binding partner (crotapotin) at a concentration typically 10-20 times higher than the protein in the cell.

-

Titration: A series of small, precise injections of the ligand (crotapotin) into the sample cell containing the macromolecule (PLA2) is performed.

-

Data Acquisition: The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of the two proteins, is fitted to a binding model to extract the binding affinity (K_D), stoichiometry, and thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of both the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).

Generalized SPR Protocol:

-

Ligand Immobilization: One of the binding partners (e.g., the PLA2 subunit) is immobilized onto the surface of a sensor chip.

-

Analyte Injection: A solution containing the other binding partner (crotapotin) at various concentrations is flowed over the sensor surface.

-

Association and Dissociation Monitoring: The binding of the analyte to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the sensor surface. This is followed by a buffer flow to monitor the dissociation of the complex.

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed to determine the association and dissociation rate constants, and subsequently the binding affinity (K_D).

Signaling Pathways and Functional Implications

The binding of crotapotin to the PLA2 subunit does not initiate a signaling pathway in the traditional sense. Instead, it acts as a chaperone and a modulator of the PLA2's activity. The primary functional consequence of this interaction is the enhancement of the neurotoxicity of the PLA2 subunit.

Mechanism of Action:

-

Complex Formation: In the venom, crotapotin and the PLA2 subunit exist as a stable, non-covalent complex.

-

Targeting: Crotapotin, by preventing non-specific binding, guides the PLA2 subunit to its specific targets at the neuromuscular junction.

-

Modulation of Enzymatic Activity: While reducing the overall enzymatic activity, the complexed form of PLA2 is more effective at reaching and acting on its presynaptic targets.

-

Receptor Interaction: The crotoxin complex is proposed to bind to a specific receptor on presynaptic membranes. Following binding, the complex may dissociate, allowing the PLA2 subunit to exert its toxic effects.

The PLA2 enzyme itself, upon release, catalyzes the hydrolysis of phospholipids (B1166683) at the sn-2 position, leading to the production of arachidonic acid and lysophospholipids. These molecules are precursors to various inflammatory mediators, which contribute to the overall toxic effect.

Visualizations

References

An In-depth Technical Guide on the Evolutionary Significance of Crovatin-like Proteins in Venomous Snakes: A Case Study of Crovidisin

To: Researchers, scientists, and drug development professionals.

Subject: Evolutionary Significance, Mechanism of Action, and Research Methodologies of Crovidisin, a Crovatin-like C-type Lectin from Crotalus viridis Venom.

Executive Summary:

Snake venoms are complex arsenals of bioactive proteins that have evolved to efficiently subdue prey. Among these, C-type lectin (CTL) and C-type lectin-like (CLP) proteins represent a significant and functionally diverse family. While the term "this compound" is not formally recognized in existing literature, it likely refers to a C-type lectin from the venom of Crotalus species, such as the well-characterized protein, crovidisin. This technical guide provides a comprehensive overview of the evolutionary significance, structure, function, and mechanism of action of crovidisin, a potent inhibitor of collagen-induced platelet aggregation isolated from the venom of the prairie rattlesnake, Crotalus viridis.[1][2] This document details the evolutionary context of snake venom CTLs, presents quantitative data on crovidisin's activity, outlines key experimental protocols for its study, and provides visual representations of its mechanism and experimental workflows.

Introduction: The Evolutionary Arms Race and the Rise of Venom C-type Lectins

The evolution of snake venom is a classic example of an evolutionary arms race, where the snake's venom and the prey's resistance mechanisms co-evolve.[3] This dynamic has driven the diversification of venom components, leading to a vast array of highly specific and potent toxins.[3] C-type lectins (CTLs) and C-type lectin-like proteins (CLPs) are a prominent family of non-enzymatic proteins found in the venoms of many snake species, particularly vipers and pit vipers of the Viperidae family.[3]

These proteins have evolved from ancestral genes encoding physiological C-type lectins through gene duplication and subsequent functional diversification. This evolutionary process has resulted in a wide range of biological activities, including both pro-coagulant and anti-coagulant effects, as well as modulation of platelet function. The primary evolutionary advantage of these toxins is their ability to interfere with the prey's hemostatic system, leading to rapid incapacitation.

Crovidisin: A Case Study of a Crotalus viridis C-type Lectin

Crovidisin is a 53-kDa single-chain protein isolated from the venom of Crotalus viridis. It acts as a potent and selective inhibitor of collagen-induced platelet aggregation. Unlike many other venom components that target coagulation factors directly, crovidisin's primary mechanism involves binding with high affinity to collagen. This action effectively blocks the initial step of platelet adhesion and activation at the site of vascular injury.

Crovidisin's inhibitory effect on hemostasis is achieved through a direct interaction with collagen fibers. By binding to collagen, it sterically hinders the binding of platelets to the exposed collagen at a wound site. This prevents platelet adhesion, a critical initiating event in thrombus formation. Consequently, downstream signaling events, including platelet aggregation, the release of granular contents, and thromboxane (B8750289) A2 formation, are all inhibited.

Caption: Mechanism of action of Crovidisin.

Quantitative Data on Crovidisin Activity

The inhibitory potency of crovidisin has been quantified in several studies. The following table summarizes the key quantitative data regarding its activity.

| Parameter | Value | Conditions | Reference |

| Molecular Weight | 53 kDa | Single-chain protein | |

| IC50 (Platelet Aggregation) | 0.17 µM | Induced by 5 µg/ml collagen | |

| IC50 (Platelet Aggregation) | 0.47 µM | Induced by 10 µg/ml collagen | |

| Binding Affinity | High affinity | Binds directly to collagen fibers |

Experimental Protocols

The characterization of crovidisin and other snake venom proteins relies on a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.

A multi-step liquid chromatography process is employed to isolate crovidisin to homogeneity.

Caption: Purification workflow for Crovidisin.

-

Gel Filtration Chromatography: Crude venom is subjected to gel filtration to separate proteins based on size.

-

Anionic Exchange Chromatography: Fractions containing proteins of the target molecular weight are then passed through an anionic exchange column to separate based on charge.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step utilizes RP-HPLC to achieve a high degree of purity based on hydrophobicity.

This assay is crucial for determining the inhibitory effect of crovidisin on platelet function.

-

Preparation of Washed Platelets: Human blood is collected in an anticoagulant, and platelet-rich plasma (PRP) is obtained by centrifugation. Platelets are then washed and resuspended in a suitable buffer.

-

Aggregation Measurement: Washed platelets are placed in an aggregometer, and a baseline light transmission is established.

-

Induction of Aggregation: Collagen is added to induce platelet aggregation, which is measured as an increase in light transmission.

-

Inhibition Assay: To test the effect of crovidisin, it is pre-incubated with the washed platelets before the addition of collagen. The percentage inhibition of aggregation is then calculated.

This assay demonstrates the direct interaction between crovidisin and collagen.

-

Labeling of Crovidisin: Purified crovidisin is conjugated with a fluorescent marker, such as fluorescein (B123965) isothiocyanate (FITC).

-

Incubation: The FITC-conjugated crovidisin is incubated with collagen fibers.

-

Washing: Unbound crovidisin is removed by washing.

-

Fluorescence Microscopy: The collagen fibers are then observed under a fluorescence microscope. The presence of fluorescence indicates the binding of crovidisin to collagen.

Evolutionary Significance and Drug Development Implications

The evolution of crovidisin and other C-type lectins in snake venom highlights a sophisticated strategy for prey subjugation. By targeting a fundamental component of hemostasis like collagen, these toxins can effectively disrupt the clotting process. This specific targeting of the initial phase of platelet activation demonstrates a refined evolutionary adaptation to interfere with the prey's physiological responses.

From a drug development perspective, the high specificity and potency of proteins like crovidisin make them valuable tools and potential therapeutic leads. The ability to specifically block collagen-platelet interactions without directly affecting other coagulation factors presents an attractive profile for the development of novel antiplatelet agents. Understanding the structure-function relationships of these venom proteins can guide the design of synthetic peptides or small molecules that mimic their inhibitory activity for the treatment of thrombotic diseases.

Conclusion

While the term "this compound" remains elusive, the study of well-defined C-type lectins like crovidisin from Crotalus venoms provides profound insights into the evolutionary dynamics of venom composition and the intricate molecular mechanisms of hemostasis. The detailed characterization of these proteins, through rigorous experimental protocols, not only enhances our understanding of venom evolution but also opens avenues for the development of new therapeutic agents for a range of human diseases. Continued research into the vast and complex world of snake venoms promises to uncover further evolutionary marvels and novel molecules with significant biomedical potential.

References

- 1. Inhibition of RPE cell-mediated matrix adhesion and collagen gel contraction by crovidisin, a collagen-binding snake venom protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crovidisin, a collagen-binding protein isolated from snake venom of Crotalus viridis, prevents platelet-collagen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Rattlesnake Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Crovatin: A Technical Guide to its Natural Sources and Therapeutic Potential

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the natural compound Crovatin. Recent scientific investigations have identified this compound as a diterpenoid with promising anti-tumor properties. This document outlines its natural sources, and while quantitative expression levels are not yet widely established, this guide provides a foundation for future research by detailing its origins and known biological activities.

Natural Sources of this compound

This compound is a naturally occurring diterpenoid isolated from plants of the Croton genus, which belongs to the Euphorbiaceae family.[1] Specifically, it has been identified in the following species:

-

Croton laui : Found in the aerial parts of this plant.[2]

-

Croton mangelong Y. T. Chang : Isolated from this particular species.[1]

-

Croton crassifolius : Mentioned in studies focusing on chemical constituents from the roots.[3]

-

Croton oblongifolius : Isolated from the stem bark of this plant.[4]

The genus Croton is a rich source of bioactive secondary metabolites, including various diterpenoids, which are known for a wide range of biological activities such as anti-inflammatory, antibacterial, and anticancer effects.

Chemical Structure and Properties

This compound is classified as a diterpenoid. Its structure has been established through a combination of spectroscopic methods, including HRESIMS, NMR spectroscopy, and X-ray crystallography. The absolute configuration of this compound has been determined by comparing experimental and theoretical spectroscopic data.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 142409-09-4 |

| Initial Source | Plants (Euphorbiaceae family, Croton mangelong Y. T. Chang) |

Biological Activity and Therapeutic Potential

Preliminary studies have highlighted the potential of this compound as an anti-tumor agent. Research has shown that compounds isolated from Croton species, including diterpenoids like this compound, exhibit cytotoxic activities against various cancer cell lines. For instance, related compounds from Croton laui have shown moderate cytotoxicity against the MCF-7 breast cancer cell line.

While specific signaling pathways for this compound are yet to be fully elucidated, the broader class of diterpenoids from Croton species are known to possess antiproliferative activity.

Methodologies for Isolation and Characterization

The isolation and characterization of this compound and related diterpenoids from Croton species involve a series of established phytochemical techniques. A general workflow for such a process is outlined below.

Caption: A generalized workflow for the isolation and characterization of this compound from its natural plant sources.

Experimental Protocols:

-

Extraction: The initial step involves the extraction of chemical constituents from the dried and powdered plant material using an appropriate solvent.

-

Chromatographic Separation: The resulting crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel, to separate the different compounds.

-

Spectroscopic Analysis: The structures of the isolated compounds are determined using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

Stereochemistry Determination: The absolute configuration of the molecule is established by comparing the experimental Electronic Circular Dichroism (ECD) spectra with theoretical spectra calculated using Time-Dependent Density Functional Theory (TDDFT). Single-crystal X-ray crystallography is also employed to confirm the structure.

Future Directions

The discovery of this compound and its initial characterization opens up several avenues for future research. A critical next step is the comprehensive evaluation of its expression levels in different Croton species and plant parts to identify the most abundant natural sources. Further in-depth studies are required to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its anti-tumor effects. Such research will be pivotal for its potential development as a novel therapeutic agent.

References

Structural Homology of Snake Venom C-Type Lectin-Like Proteins: A Technical Guide for Researchers

A Note on the Term "Crovatin": Initial searches for a protein named "this compound" within the context of snake venom and antivenom did not yield information on a proteinaceous toxin. The term has been associated with a chemical compound isolated from the plant Croton oblongifolius, which has been explored in traditional medicine for various purposes, including as a snakebite antidote. This guide will therefore focus on a well-characterized and highly relevant family of snake venom proteins that are pivotal in hemostasis and are targets for antivenom development: the C-Type Lectin-Like Proteins (CLPs), also known as snaclecs. It is plausible that "this compound" may be a colloquial or regional name for a preparation containing such proteins, or a misnomer.

Introduction to Snake Venom C-Type Lectin-Like Proteins (Snaclecs)

Snake venoms are complex arsenals of bioactive proteins and peptides. Among the most fascinating and medically significant of these are the C-Type Lectin-Like Proteins (CLPs) or snaclecs. These non-enzymatic proteins are structurally homologous to C-type lectins but typically lack the calcium-dependent carbohydrate-binding ability. Snaclecs are key players in the pathophysiology of envenomation, primarily by interfering with the victim's hemostatic system. They can act as potent anticoagulants, procoagulants, or modulators of platelet function.[1][2]

Structurally, snaclecs are typically heterodimers composed of α and β subunits, each with a molecular mass in the range of 13-15 kDa.[1][3] These subunits are homologous and are often linked by disulfide bonds. The heterodimers can further assemble into various oligomeric forms, such as (αβ)₂, (αβ)₄, and even more complex structures, which are crucial for their biological activity.[1] This oligomerization allows for the clustering of receptors on the platelet surface, leading to the activation or inhibition of signaling pathways.

This technical guide provides an in-depth overview of the structural homology of prominent snaclecs, including rhodocetin, convulxin, and bothrojaracin, with a focus on quantitative structural comparisons, detailed experimental protocols for their characterization, and the signaling pathways they modulate.

Quantitative Structural and Sequence Homology

The biological activity of snaclecs is intimately linked to their three-dimensional structure. While they share a conserved C-type lectin domain (CTLD) fold, variations in surface residues and quaternary structure dictate their specific targets and functions. The amino acid sequences of snaclecs from different snake venoms exhibit a homology of approximately 30%-90%, indicative of their structural similarities.

| Protein Pair | Sequence Identity (%) | Structural Superposition RMSD (Å) | Reference |

| Convulxin α and β subunits | 38 | N/A | |

| Bothrojaracin and Factor IX/X-bp | High | N/A | |

| Rhodocetin subunits (α, β, γ, δ) | Homologous | N/A |

N/A: Specific quantitative data not available in the reviewed literature.

Experimental Protocols

The characterization of snaclecs involves a multi-step process encompassing purification, biochemical characterization, and structural determination.

Protein Purification and Characterization Workflow

The general workflow for isolating and characterizing snaclecs from crude snake venom is a multi-step process that leverages various chromatography techniques. The purity of the final protein sample is paramount for successful crystallization and structural analysis. A typical workflow is depicted below.

A more detailed, step-by-step protocol for the purification of a snaclec like rhodocetin is as follows:

-

Crude Venom Preparation: Lyophilized crude venom is dissolved in a starting buffer (e.g., 20 mM Tris-HCl, pH 8.5). The solution is then centrifuged and filtered to remove any insoluble material.

-

Anion-Exchange Chromatography: The clarified venom solution is loaded onto an anion-exchange column (e.g., Mono Q). Proteins are eluted with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer). Fractions are collected and screened for the protein of interest.

-

Desalting and Further Fractionation: Fractions containing the target protein are pooled and subjected to a desalting column (e.g., G25 HiTrap) to remove salt and exchange the buffer. This step can also provide an additional degree of separation.

-

Purity Assessment: The purity of the isolated protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under reducing and non-reducing conditions to determine the molecular weight of the subunits and the presence of inter-chain disulfide bonds.

-

Mass Spectrometry: The precise molecular mass of the intact protein and its subunits is determined by mass spectrometry, such as MALDI-TOF or ESI-MS.

-

Functional Assays: The biological activity of the purified snaclec is confirmed using relevant functional assays, such as platelet aggregation assays, coagulation assays, or binding assays with specific receptors.

X-ray Crystallography for Structural Determination

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution. The general steps are outlined below.

-

Crystallization: The purified protein is concentrated to a high concentration (typically >5 mg/mL) and subjected to crystallization screening using various techniques, such as hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein solution with a variety of precipitants under different conditions (pH, temperature, additives) to find conditions that promote the formation of well-ordered crystals.

-

X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector. Data is collected from multiple orientations of the crystal.

-

Data Processing: The diffraction images are processed to determine the position and intensity of each spot. This information is used to calculate the unit cell dimensions and the symmetry of the crystal.

-

Structure Solution and Refinement: The phases of the diffracted X-rays are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing. An initial electron density map is calculated, into which a model of the protein is built. This model is then refined against the experimental data to improve its fit to the electron density map and to optimize its stereochemistry. The quality of the final model is assessed using various statistical parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful technique for determining the structure and dynamics of proteins in solution.

-

Sample Preparation: The protein of interest is typically isotopically labeled with ¹⁵N and/or ¹³C by expressing it in a suitable host (e.g., E. coli) grown in a medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.

-

NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) are performed on the labeled protein sample.

-

Resonance Assignment: The collected NMR data is used to assign the chemical shifts of the backbone and side-chain atoms of the protein.

-

Structural Restraint Generation: Nuclear Overhauser effect (NOE) data is collected to obtain distance restraints between protons that are close in space. Other parameters, such as coupling constants, provide information about dihedral angles.

-

Structure Calculation and Refinement: The experimental restraints are used in computational algorithms to calculate an ensemble of structures that are consistent with the NMR data. This ensemble is then refined to produce a final, high-resolution structure.

Signaling Pathways and Mechanisms of Action

Snaclecs exert their potent biological effects by interacting with specific receptors on the surface of platelets and other cells, thereby triggering or inhibiting intracellular signaling cascades.

Convulxin-Induced Platelet Activation via Glycoprotein (B1211001) VI (GPVI)

Convulxin, from the venom of the South American rattlesnake Crotalus durissus terrificus, is a potent platelet agonist that binds to the glycoprotein VI (GPVI) receptor, the major signaling receptor for collagen on platelets. Binding of the multimeric convulxin to GPVI leads to the clustering of the receptor, initiating a signaling cascade that results in platelet activation and aggregation.

Rhodocetin Inhibition of α2β1 Integrin

Rhodocetin, from the venom of the Malayan pit viper Calloselasma rhodostoma, is a specific antagonist of the α2β1 integrin, a major collagen receptor on platelets and other cells. By binding to the A-domain of the integrin α2 subunit, rhodocetin competitively inhibits the binding of collagen, thereby preventing platelet adhesion and activation.

Conclusion

The C-type lectin-like proteins from snake venoms represent a diverse and fascinating family of proteins with profound effects on hemostasis. Their structural homology, coupled with functional diversity, makes them valuable tools for research and potential leads for the development of novel therapeutics. A thorough understanding of their structure, function, and mechanisms of action, facilitated by the experimental approaches detailed in this guide, is crucial for advancing our knowledge in toxinology and drug discovery. The continued investigation of these proteins will undoubtedly uncover further insights into the intricate processes of hemostasis and provide new avenues for the treatment of thrombotic and bleeding disorders.

References

Methodological & Application

Purifying Crovatin from Serum: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation and purification of specific proteins from complex biological fluids like serum is a critical step in biochemical research, diagnostics, and the development of therapeutics. This document provides a comprehensive overview of established methodologies for purifying a target protein, referred to herein as Crovatin, from a serum sample. While "this compound" is used as a placeholder for a target protein of interest, the principles and protocols described are widely applicable to the purification of various serum proteins.

The strategies detailed below focus on a multi-step purification workflow that typically involves an initial capture step, followed by intermediate and final polishing steps to achieve high purity. The most common techniques employed are affinity chromatography (AC), ion-exchange chromatography (IEX), and size-exclusion chromatography (SEC). Each of these methods separates proteins based on distinct biochemical and physical properties.

Principles of Protein Purification from Serum

Serum is a complex mixture of proteins with a wide range of concentrations, from the highly abundant albumin to low-abundance signaling molecules. A successful purification strategy must be designed to selectively isolate the target protein from this complex milieu.

-

Affinity Chromatography (AC): This technique offers high selectivity by utilizing a specific binding interaction between the target protein and a ligand immobilized on a chromatography resin.[1][2] This is often the first and most powerful step in a purification workflow, capable of achieving significant purification in a single step.[1] The interaction can be between an antibody and an antigen, an enzyme and its substrate, or a receptor and its ligand.[2][3]

-

Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge at a specific pH. Proteins with a net positive charge (cations) will bind to a negatively charged cation-exchange resin, while proteins with a net negative charge (anions) will bind to a positively charged anion-exchange resin. By carefully controlling the pH and ionic strength of the buffers, proteins can be selectively bound and then eluted.

-

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size (hydrodynamic radius). The chromatography column is packed with porous beads. Larger proteins that cannot enter the pores travel a shorter path and elute first, while smaller proteins that can enter the pores have a longer path and elute later. SEC is often used as a final "polishing" step to remove aggregates or other remaining impurities.

Recommended Purification Workflow for this compound

A typical multi-step purification strategy for a hypothetical serum protein like this compound would proceed as follows:

Caption: A typical three-step workflow for purifying a target protein from serum.

Data Presentation: Hypothetical Purification Table for this compound

The following table represents a hypothetical purification scheme for this compound from 100 mL of serum, illustrating the expected outcomes at each stage.

| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Serum | 7000 | 1000 | 0.14 | 100 | 1 |

| Affinity Chromatography | 50 | 900 | 18 | 90 | 129 |

| Ion-Exchange Chromatography | 5 | 810 | 162 | 81 | 1157 |

| Size-Exclusion Chromatography | 1.5 | 730 | 487 | 73 | 3479 |

Experimental Protocols

1. Serum Preparation

Proper preparation of the initial serum sample is crucial for a successful purification.

-

Objective: To obtain clear serum from whole blood, suitable for chromatography.

-

Protocol:

-

Collect whole blood in a serum separator tube (SST).

-

Allow the blood to clot at room temperature for 30-60 minutes.

-

Centrifuge the tube at 1,000-1,200 x g for 10-15 minutes at room temperature.

-

Carefully aspirate the supernatant (serum) without disturbing the cell pellet or the gel barrier.

-

(Optional but Recommended) Filter the serum through a 0.22 µm or 0.45 µm filter to remove any remaining particulate matter.

-

The serum is now ready for the first purification step. If not used immediately, store at -80°C.

-

2. Protocol: Affinity Chromatography (Capture Step)

This protocol assumes the availability of a specific antibody to this compound that has been coupled to a chromatography resin (e.g., NHS-activated Sepharose).

-

Objective: To specifically capture this compound from the prepared serum.

-

Materials:

-

Anti-Crovatin affinity column

-

Binding/Equilibration Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Wash Buffer: PBS with 0.5 M NaCl, pH 7.4

-

Elution Buffer: 0.1 M Glycine, pH 2.5

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Chromatography system (e.g., FPLC) or manual setup

-

-

Methodology:

-

Equilibration: Equilibrate the anti-Crovatin affinity column with 5-10 column volumes (CVs) of Binding/Equilibration Buffer.

-

Sample Loading: Load the prepared serum onto the column at a flow rate that allows for sufficient binding (typically 0.5-1.0 mL/min).

-

Washing: Wash the column with 10-15 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound this compound with Elution Buffer. Collect the eluate in fractions containing a small amount of Neutralization Buffer (e.g., 100 µL per 1 mL fraction) to immediately neutralize the low pH.

-

Pool and Buffer Exchange: Pool the fractions containing the purified this compound (as determined by UV absorbance or a protein assay). Immediately perform a buffer exchange into a stable buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

-

References

Application Notes and Protocols for Utilizing Crocin in In Vitro Neurotoxicity Assays

A Note on Terminology: The initial request specified "Crovatin." Based on extensive literature review, it is highly probable that this was a typographical error for Crocin (B39872) or its aglycone, Crocetin (B7823005) . Both are primary active carotenoid compounds derived from saffron (Crocus sativus) and are widely researched for their neuroprotective properties. These application notes will, therefore, focus on the use of Crocin and Crocetin in in vitro neurotoxicity assays.

Introduction

Crocin, a water-soluble carotenoid, has demonstrated significant neuroprotective effects in various in vitro models of neurotoxicity. Its potent antioxidant and anti-inflammatory properties make it a compound of great interest for researchers in neuropharmacology and drug development. These application notes provide detailed protocols for assessing the neuroprotective effects of Crocin against various neurotoxins using common in vitro assays. The protocols are intended for researchers, scientists, and drug development professionals working with neuronal cell cultures.

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Quantitative Data Summary

| Cell Line | Neurotoxin | Crocin/Crocetin Concentration | Incubation Time | Outcome | Reference |

| PC12 | Acrylamide (ACR) | 10, 20, 50 µM (Crocin) | 24h pre-treatment, then 24h with ACR | Dose-dependently attenuated ACR-induced cytotoxicity. | [1] |

| PC12 | Acrylamide (ACR) | 7.81 µM (TSC) | 24h | Showed the best effect in inhibiting cell toxicity caused by ACR. | [2][3] |

| SH-SY5Y | Bupivacaine (B1668057) | Not specified | 24h | Attenuated bupivacaine-induced neurotoxicity. | [4] |

| HT22 | L-Glutamate (L-Glu) | Not specified | 3h pre-treatment, then 24h with L-Glu | Significantly increased cell viability compared to cells exposed to L-Glu alone. | [5] |

| SH-SY5Y | D-galactose (D-gal) | 100, 200, 500 µM (Crocin) | 24h pre-treatment, then 48h with D-gal | Increased cell viability at all tested concentrations. |

*TSC: Trans-sodium crocetinate, a derivative of crocetin.

Experimental Protocol: MTT Assay

Materials:

-

Neuronal cells (e.g., PC12, SH-SY5Y, HT22)

-

96-well microtiter plates

-

Complete cell culture medium

-

Crocin or Crocetin stock solution

-

Neurotoxin of choice (e.g., Acrylamide, Bupivacaine, L-Glutamate)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Pre-treatment with Crocin/Crocetin: After 24 hours, remove the medium and add fresh medium containing various concentrations of Crocin or Crocetin. Incubate for the desired pre-treatment time (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Following pre-treatment, add the neurotoxin to the wells at a pre-determined toxic concentration. Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with Crocin/Crocetin alone. Incubate for the required duration (e.g., 24-48 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated cells).

Experimental Workflow: Cell Viability Assay

Caption: Workflow for assessing neuroprotection using the MTT assay.

Assessment of Apoptosis (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism in neurotoxicity. The Annexin V-FITC/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

| Cell Line | Neurotoxin | Crocin Concentration | Incubation Time | Outcome | Reference |

| HT22 | L-Glutamate (L-Glu) | Not specified | 3h pre-incubation | Reduced the apoptosis rate from 32.5% to 10.8%. | |

| SH-SY5Y | Bupivacaine | Not specified | 24h | Inhibited apoptosis by repressing caspase-3 activity and reducing the Bax/Bcl-2 ratio. | |

| PC12 | Acrylamide (ACR) | 10-50 µM | 24h pre-treatment | Inhibited the downregulation of Bcl-2 and the upregulation of Bax, and decreased apoptosis. | |

| HT-22 | Hypoxia-reoxygenation | 1, 2, 5 µg/mL | 6h during hypoxia | Dose-dependently decreased the apoptosis rate. |

Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

-

Neuronal cells

-

6-well plates

-

Complete cell culture medium

-

Crocin stock solution

-

Neurotoxin of choice

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with Crocin and the neurotoxin as described in the MTT assay protocol.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 1,000 rpm for 5 minutes.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour.

Logical Relationship: Apoptosis Detection

Caption: Differentiating cell states with Annexin V and PI staining.

Assessment of Oxidative Stress

Crocin's neuroprotective effects are largely attributed to its antioxidant properties. The following assays can be used to measure markers of oxidative stress.

Quantitative Data Summary

| Cell Line | Neurotoxin/Stressor | Crocin Concentration | Outcome | Reference |

| HT22 | L-Glutamate | Not specified | Suppressed intracellular ROS accumulation. | |

| SH-SY5Y | Bupivacaine | Not specified | Increased CAT, SOD, GSH-Px; decreased MDA. | |

| PC12 | Acrylamide | 10-50 µM | Inhibited ROS generation. | |

| SH-SY5Y | D-galactose | 200, 500 µM | Decreased ROS production. | |

| BV-2, N9 | High-glucose & FFA | Not specified | Prevented oxidative stress. |

*ROS: Reactive Oxygen Species; CAT: Catalase; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde.

Experimental Protocol: Intracellular ROS Detection (DCFH-DA Assay)

Materials:

-

Neuronal cells

-

96-well black, clear-bottom plates

-

Complete cell culture medium

-

Crocin stock solution

-

Neurotoxin of choice

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed and treat cells in a 96-well black, clear-bottom plate as previously described.

-

DCFH-DA Loading: After treatment, wash the cells with PBS and then incubate with DCFH-DA solution (typically 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, visualize and capture images using a fluorescence microscope.

Signaling Pathway Analysis (PI3K/Akt Pathway)

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation and has been implicated in the neuroprotective effects of Crocin.

Experimental Protocol: Western Blotting for p-Akt/Akt

Materials:

-

Neuronal cells

-

6-well plates

-

Crocin and neurotoxin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Blocking and Antibody Incubation: Block the membranes with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C.

-